molecular formula C12H18N2O3 B14215968 1-{(3R)-3-[(Cyclohex-1-en-1-yl)oxy]butoxy}-2-diazonioethen-1-olate CAS No. 575488-06-1

1-{(3R)-3-[(Cyclohex-1-en-1-yl)oxy]butoxy}-2-diazonioethen-1-olate

Cat. No.: B14215968
CAS No.: 575488-06-1
M. Wt: 238.28 g/mol
InChI Key: OIIJAUATELWVRW-SNVBAGLBSA-N
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Description

1-{(3R)-3-[(Cyclohex-1-en-1-yl)oxy]butoxy}-2-diazonioethen-1-olate is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring and a diazonium group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{(3R)-3-[(Cyclohex-1-en-1-yl)oxy]butoxy}-2-diazonioethen-1-olate typically involves multiple steps:

    Formation of the Cyclohexene Ring: The initial step involves the formation of the cyclohexene ring through a cyclization reaction.

    Attachment of the Butoxy Group: The butoxy group is introduced via an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.

    Introduction of the Diazonium Group: The final step involves the formation of the diazonium group through a diazotization reaction, where an amine is treated with nitrous acid under acidic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-{(3R)-3-[(Cyclohex-1-en-1-yl)oxy]butoxy}-2-diazonioethen-1-olate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the diazonium group to an amine.

    Substitution: The diazonium group can be substituted with other nucleophiles, such as halides or hydroxides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium halides or sodium hydroxide.

Major Products:

    Oxidation: Oxides of the original compound.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-{(3R)-3-[(Cyclohex-1-en-1-yl)oxy]butoxy}-2-diazonioethen-1-olate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-{(3R)-3-[(Cyclohex-1-en-1-yl)oxy]butoxy}-2-diazonioethen-1-olate involves its interaction with molecular targets through its diazonium group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to various biological effects. The pathways involved may include signal transduction and enzyme inhibition.

Comparison with Similar Compounds

Properties

CAS No.

575488-06-1

Molecular Formula

C12H18N2O3

Molecular Weight

238.28 g/mol

IUPAC Name

[(3R)-3-(cyclohexen-1-yloxy)butyl] 2-diazoacetate

InChI

InChI=1S/C12H18N2O3/c1-10(7-8-16-12(15)9-14-13)17-11-5-3-2-4-6-11/h5,9-10H,2-4,6-8H2,1H3/t10-/m1/s1

InChI Key

OIIJAUATELWVRW-SNVBAGLBSA-N

Isomeric SMILES

C[C@H](CCOC(=O)C=[N+]=[N-])OC1=CCCCC1

Canonical SMILES

CC(CCOC(=O)C=[N+]=[N-])OC1=CCCCC1

Origin of Product

United States

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